molecular formula C₂₀H₁₈D₈O₅ B1157867 Prednienic Acid-d8

Prednienic Acid-d8

Cat. No.: B1157867
M. Wt: 354.47
Attention: For research use only. Not for human or veterinary use.
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Description

Prednienic Acid-d8 is a deuterated stable isotope of Prednienic Acid, which is a glucocorticoid steroid . This compound, chemically defined as (11β,17α)-11,17-Dihydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d8, serves as a critical reference standard and starting material in pharmaceutical research and development . Its primary research application is in the synthesis of various anti-inflammatory compounds, such as macrolactonolides, achieved by conjugating Prednienic Acid with macrolides . Furthermore, the non-deuterated form, Prednienic Acid, is officially recognized as Prednisolone Sodium Phosphate USP Impurity B . This makes the deuterated version (this compound) particularly valuable for use in analytical method development, method validation, and Quality Control (QC) applications during the Abbreviated New Drug Application (ANDA) process and commercial production of pharmaceuticals like Prednisolone . The deuterium atoms incorporated into the molecule make it an ideal internal standard for mass spectrometry-based bioanalysis, enabling precise and accurate quantification of the parent compound in complex biological matrices. Prednisone and related compounds exert their effects by acting as glucocorticoid receptor agonists; they are metabolized in the liver to their active forms and work by inhibiting pro-inflammatory signals and promoting anti-inflammatory signals through modifications in gene expression . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀H₁₈D₈O₅

Molecular Weight

354.47

Synonyms

(11β,17α)-11,17-Dihydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d8; _x000B_11β,17-Dihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic Acid-d8;  11β,17α-Dihydroxyandrosta-1,4-dien-3-one-17β-carboxylic Acid-d8;  PJ 90-d8;  Δ1-Cortienic Acid-d8

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Prednienic Acid D8

Chemical Synthesis Approaches for Deuterated Glucocorticoid Analogs

The synthesis of Prednienic Acid-d8 is not extensively detailed in publicly available literature, indicating its specialized nature as a research chemical. However, its preparation can be logically inferred from established synthetic routes for its parent compounds, prednisolone (B192156) and prednisone (B1679067), and general methods for deuterating steroid scaffolds.

The synthesis of the unlabeled Prednienic Acid itself most commonly begins with prednisolone. The key transformation is the oxidative cleavage of the C17-C20 bond of the dihydroxyacetone side chain to yield the C-17 carboxylic acid. A well-established method for this is the use of robust oxidizing agents, though milder, more selective catalytic systems like TEMPO/BAIB have been shown to convert prednisolone to Prednienic Acid in high yield.

For the deuterated analog, this compound, the synthesis would logically start from a pre-labeled glucocorticoid precursor, such as Prednisone-d8 or Prednisolone-d8. The synthesis of these deuterated precursors involves sophisticated organic methodologies to introduce deuterium (B1214612) atoms at specific, stable positions within the steroid framework. smolecule.comnih.gov These methods are designed to prevent H-D exchange under typical physiological or analytical conditions. avantiresearch.com

A plausible synthetic pathway would therefore be:

Synthesis of a Deuterated Precursor: Preparation of a suitable glucocorticoid like cortisone (B1669442) or prednisone labeled with eight deuterium atoms at chemically stable sites.

Oxidative Cleavage: Conversion of the deuterated precursor to this compound via selective oxidation of the side chain, analogous to the synthesis of the unlabeled compound.

Table 1: Plausible Synthetic Route for this compound

Step Description Starting Material Key Reagents Product
1 Site-Specific Deuterium Labeling Cortisone or related steroid Deuterated solvents (e.g., MeOD), base (e.g., NaOD), deuterating agents (e.g., NaBD₄) Cortisone-d8
2 Introduction of Δ¹ Double Bond Cortisone-d8 Microbial dehydrogenation or chemical methods Prednisone-d8
3 Reduction of 11-keto group Prednisone-d8 Reducing agents (e.g., NaBH₄) Prednisolone-d8
4 Oxidative Cleavage of Side Chain Prednisolone-d8 Oxidizing system (e.g., TEMPO/BAIB) This compound

Deuterium Incorporation Techniques and Site-Specific Labeling

The introduction of deuterium into the steroid skeleton is the most critical step and is accomplished through several established techniques. The goal is site-specific labeling at positions that are not prone to back-exchange. arkat-usa.orgavantiresearch.com For glucocorticoids like prednisone, labeling is often targeted at the A-ring and other positions adjacent to carbonyl groups or double bonds. rsc.org

Common deuterium incorporation methods include:

Hydrogen-Deuterium Exchange Reactions: These are frequently base- or acid-catalyzed reactions using deuterium oxide (D₂O) or deuterated alcohols (e.g., methanol-d₄) as the deuterium source. rsc.orgnih.gov For instance, treating a steroid ketone with a base like sodium deuteroxide in deuterated methanol (B129727) can facilitate the exchange of protons on the carbon atoms alpha to the carbonyl group. rsc.org

Reductive Deuteration: This involves the reduction of a ketone or a double bond using a deuterated reducing agent. nih.gov A common reagent is sodium borodeuteride (NaBD₄), which can be used to reduce a ketone (e.g., at C-11) to a deuterated alcohol. nih.govnih.gov

Catalytic Deuteration: The addition of deuterium gas (D₂) across a double bond in the presence of a metal catalyst (e.g., Palladium, Platinum) is another method, though it can sometimes suffer from poor regioselectivity if multiple double bonds are present. arkat-usa.orgresearchgate.net

For a "-d8" labeled compound, a combination of these methods would be necessary. For example, a synthetic strategy for a cortisol-d9 analog started with a cortisone-d5 precursor, which was then subjected to further hydrogen-deuterium exchange and reductive deuteration to achieve the desired labeling. nih.gov This highlights the multi-step and carefully planned sequences required for producing multiply-labeled steroids.

Assessment of Isotopic Purity and Chemical Identity for Research Standards

For this compound to function effectively as an internal standard, its chemical identity and isotopic purity must be rigorously confirmed. rsc.org This ensures that the signal detected in an assay corresponds to the correct, fully labeled compound, minimizing interference from unlabeled or partially labeled species. avantiresearch.com

The primary analytical techniques for this characterization are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular weight of the labeled compound and determining its isotopic distribution. rsc.org By comparing the mass spectra of the labeled and unlabeled compounds, one can confirm the mass shift corresponding to the number of incorporated deuterium atoms. The isotopic purity is calculated by analyzing the relative intensities of the ion signals for the fully labeled (d8), partially labeled (d1-d7), and unlabeled (d0) species. industry.gov.auindustry.gov.au An isotopic purity of >95% is often desired for high-quality internal standards. avantiresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule and the specific sites of deuterium incorporation. rsc.orgdiva-portal.org In a ¹H NMR spectrum, the signals for protons that have been replaced by deuterium will be absent. ²H NMR can also be used to directly observe the deuterium nuclei. This confirms that the labeling occurred at the intended, stable positions. arkat-usa.org

A combination of chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with these detectors (GC-MS, LC-MS, LC-NMR) provides a comprehensive analysis of both chemical and isotopic purity. industry.gov.aubioscientifica.comuib.no

Table 2: Key Analytical Parameters for Characterization of this compound

Parameter Analytical Technique Purpose Typical Specification
Chemical Identity ¹H NMR, ¹³C NMR Confirms the core molecular structure and stereochemistry. Spectrum matches the proposed structure of Prednienic Acid.
Molecular Mass High-Resolution Mass Spectrometry (HR-MS) Confirms the elemental composition and the mass shift due to deuterium labeling. Observed mass matches the theoretical mass of C₂₀H₁₈D₈O₅.
Isotopic Purity Mass Spectrometry (MS) Determines the percentage of the compound that is fully deuterated (d8). Typically >95% d8. avantiresearch.com
Site of Labeling ¹H NMR, ²H NMR Verifies that deuterium atoms are at the intended, stable positions. Absence of proton signals at specific locations in the ¹H NMR spectrum.
Chemical Purity HPLC, GC-FID Quantifies impurities of related structure (non-isotopic). >98% medkoo.com

Advanced Analytical and Bioanalytical Methodologies Utilizing Prednienic Acid D8

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for steroid analysis. oup.com The use of stable isotope-labeled internal standards (SIL-ISs) like Prednisone-d8 is fundamental to the precision and accuracy of these methods. scispace.com

Application as an Internal Standard in LC-MS/MS Assays

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, Prednisone-d8 is employed as an internal standard (IS) to correct for variability during sample preparation and instrumental analysis. scispace.com Because a stable isotope-labeled analyte is chemically and physically almost identical to the target analyte, it is considered the best type of internal standard. nih.gov This near-identical behavior ensures that any loss of analyte during extraction or fluctuations in instrument response affects both the analyte (Prednisone) and the IS (Prednisone-d8) to the same degree. nih.govtandfonline.com The final concentration is determined by the ratio of the analyte's signal to the IS's signal, which remains constant even with variations in sample processing or analysis. researchgate.net This approach is central to high-throughput LC/MS metabolomic analysis and is utilized for quantifying both endogenous and synthetic glucocorticoids in biological fluids like serum and urine. sigmaaldrich.comupf.edunih.govbioscientifica.com

Below is a table detailing typical mass transitions for Prednisolone (B192156) and its deuterated internal standard used in LC-MS/MS methods.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Prednisolone361.2343.2Positive
Prednisolone-d8369.2351.2Positive

Development of Targeted and Untargeted Metabolomics Approaches

Deuterated steroids are crucial in both targeted and untargeted metabolomics. sigmaaldrich.com In targeted metabolomics, the goal is to quantify a specific, predefined set of metabolites. Here, Prednisone-d8 allows for the precise and accurate measurement of prednisone (B1679067) and related glucocorticoids. researchgate.net

In untargeted metabolomics, which aims to measure as many metabolites as possible in a sample, deuterated standards are part of standard mixtures used to assess instrument performance and aid in the identification of unknown compounds. sigmaaldrich.comnih.gov The inclusion of these standards helps to correct for analytical variability and improves the reliability of discovering new biomarkers or metabolic pathways. nih.govanu.edu.au The combination of targeted quantification and untargeted profiling in a single analysis is a powerful approach in steroid research, allowing for both hypothesis testing and discovery. nih.gov

Chromatographic Separation Techniques for Deuterated Steroids (e.g., HPLC, GC)

Chromatographic separation is essential to resolve the analyte and its deuterated internal standard from other compounds in the sample prior to mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC): This is the most common technique coupled with MS for steroid analysis. nih.gov Reversed-phase columns, particularly C18 phases, are widely used for separating steroids. upf.edumedrxiv.org The separation is typically achieved using a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. medrxiv.orgscielo.br The choice of column and mobile phase is optimized to achieve good separation of isomeric compounds and sharp peak shapes. medrxiv.org For instance, a method for analyzing prednisone and other steroids might use a C18 column with a methanol-water gradient. nih.govbioscientifica.comrjwave.org

Gas Chromatography (GC): While less common for modern clinical assays of compounds like prednisone due to the need for derivatization, GC-MS is a powerful technique for steroid profiling. nih.gov For GC analysis, steroids must be chemically derivatized to increase their volatility. nih.gov The technique offers high chromatographic resolution, especially when using comprehensive two-dimensional GC (GCxGC). nih.gov The separation is typically performed on non-polar or mid-polar stationary phase columns. nih.govdshs-koeln.de

The table below summarizes typical chromatographic conditions for steroid analysis.

TechniqueColumn TypeTypical Mobile/Carrier PhaseCommon Application
HPLC/UPLCReversed-Phase C18Water/Methanol or Water/Acetonitrile GradientQuantification of endogenous and synthetic steroids in serum/plasma. nih.govmedrxiv.org
GCNon-polar (e.g., ZB-1ms)HeliumUrinary steroid profiling for anti-doping tests. nih.gov

Spectroscopic Characterization in Analytical Development (e.g., NMR for structural confirmation)

Before a deuterated compound like Prednisone-d8 can be used as a certified internal standard, its chemical structure and the precise location of the deuterium (B1214612) labels must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this structural elucidation. nih.gov

Method Validation and Standardization in Research Assays for Deuterated Compounds

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo rigorous validation. buffalostate.edu For bioanalytical methods using deuterated internal standards, validation procedures are based on guidelines from regulatory bodies like the US Food and Drug Administration (FDA). rjptonline.org Key validation parameters include:

Linearity: Demonstrating that the assay response is directly proportional to the analyte concentration over a specific range. scielo.brrjptonline.org

Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing samples with known concentrations. rjptonline.orgresearchgate.net

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samples. This is evaluated as intra-day and inter-day precision. rjptonline.orgmdpi.com

Recovery: The efficiency of the analyte extraction process from the biological matrix. rjptonline.orgmdpi.com

Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard. researchgate.netmdpi.com

Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions. rjptonline.org

The use of a deuterated internal standard like Prednisone-d8 is integral to meeting the stringent acceptance criteria for these validation parameters, particularly for accuracy, precision, and mitigation of matrix effects. researchgate.net

The following table provides an example of validation results for an LC-MS/MS method using deuterated internal standards.

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²)≥ 0.99> 0.996. rjptonline.org
AccuracyWithin ±15% of nominal value (±20% at LLOQ)95% to 108%. nih.govbioscientifica.com
Precision (RSD)≤ 15% (≤ 20% at LLOQ)< 10.1%. nih.govbioscientifica.com
RecoveryConsistent, precise, and reproducible60% to 84%. nih.govbioscientifica.com

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Investigations of Prednienic Acid D8 in Metabolic Pathway Elucidation

Application in Glucocorticoid and Steroid Biotransformation Studies

The study of how glucocorticoids and other steroids are processed in the body—a process known as biotransformation—is critical for understanding their therapeutic effects and metabolic fate. Prednienic Acid-d8 serves as a powerful probe in these investigations. Since it is a labeled version of a known prednisolone (B192156) metabolite, it can be used as an internal standard in quantitative analyses to track the complex metabolic pathways of its parent drug. synzeal.comsynzeal.com

Prednisolone undergoes extensive metabolism, being converted reversibly to prednisone (B1679067) and further metabolized into at least 20 other compounds. pharmgkb.org Key metabolic reactions include the reduction of a ketone group at the C20 position and hydroxylation at the C6 position. pharmgkb.org For instance, studies in human placental tissue have identified the formation of prednisone, 20α-dihydroprednisone, 20β-dihydroprednisone, and 20β-dihydroprednisolone from prednisolone. nih.gov

By using a deuterated standard like this compound, researchers can accurately quantify the formation of these various metabolites in complex biological samples, such as urine or plasma. nih.govresearchgate.net The distinct mass of the d8-labeled compound allows it to be differentiated from endogenous (naturally occurring) steroids, eliminating background interference and ensuring precise measurement of the metabolic products derived from the administered drug. researchgate.net This approach is fundamental in pharmacokinetic studies and for building comprehensive profiles of steroid metabolism. pharmgkb.organu.edu.au

Table 1: Key Metabolites in Prednisolone Biotransformation This table outlines the primary metabolites formed from prednisolone, as identified in metabolic studies. The use of deuterated standards helps in quantifying the conversion rates to these products.

MetaboliteMetabolic ReactionSignificance
Prednisone11β-DehydrogenationReversible conversion; major pathway. pharmgkb.orgnih.gov
20α-DihydroprednisoneReduction of PrednisoneMetabolite indicating the prednisone pathway. pharmgkb.orgnih.gov
20β-DihydroprednisoneReduction of PrednisoneMetabolite indicating the prednisone pathway. pharmgkb.orgnih.gov
20β-DihydroprednisoloneReduction of 20β-DihydroprednisoneFormed from a prednisone metabolite, not directly from prednisolone. nih.gov
6β-HydroxyprednisoloneHydroxylation (via CYP3A4)A key metabolite indicating CYP3A4 enzyme activity. pharmgkb.org

Isotope Tracing for Elucidating Biochemical Pathways and Metabolic Flux

Isotope tracing is a powerful technique used to follow the journey of a molecule through a series of biochemical reactions. bitesizebio.com By replacing some atoms of a compound with their stable isotopes (like replacing hydrogen with deuterium), a "tag" is created that can be tracked using methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comsilantes.com this compound is designed for exactly this purpose. When introduced into a biological system, it follows the same metabolic routes as its non-deuterated counterpart, allowing scientists to map out these pathways with clarity. silantes.com

This tracing capability is central to metabolic flux analysis (MFA), a methodology for quantifying the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov While traditional metabolomics provides a static snapshot of metabolite concentrations, isotope-based MFA provides a dynamic view of how metabolites are interconverted. bitesizebio.comnih.gov The use of stable isotope tracers allows researchers to measure the flow of atoms through pathways, revealing how networks respond to genetic or environmental changes. nih.govnih.gov

In the context of steroid research, introducing this compound and monitoring the appearance of its deuterium (B1214612) label in downstream metabolites enables the calculation of flux through specific steroidogenic pathways. nih.gov This provides unparalleled insights into the regulation of steroid biosynthesis and catabolism, which is crucial for understanding diseases related to metabolic dysfunction and for developing new drugs. nih.goved.ac.uk

Table 2: Principles of Isotope Tracing in Metabolic Research This table describes the core concepts behind using stable isotope-labeled compounds like this compound for pathway analysis.

PrincipleDescriptionApplication with this compound
Stable Isotope LabelingIncorporating a non-radioactive heavy isotope (e.g., Deuterium, 13C, 15N) into a molecule. silantes.comThis compound contains eight deuterium atoms, giving it a distinct mass signature (+8 Da). pharmaffiliates.compharmaffiliates.com
Metabolic TracingFollowing the labeled molecule (tracer) and its fragments through metabolic pathways. bitesizebio.comTracking the d8-label as Prednienic Acid is converted into subsequent metabolites.
Detection by Mass Spectrometry (MS)MS separates ions based on their mass-to-charge ratio, easily distinguishing between labeled and unlabeled compounds. scispace.comQuantifying the abundance of this compound and its deuterated products relative to their unlabeled forms.
Metabolic Flux Analysis (MFA)A computational method to calculate intracellular reaction rates from isotope labeling data. nih.govnih.govDetermining the rate of specific steroid biotransformation reactions in vivo or in vitro.

Assessment of Enzyme Kinetics and Substrate Specificity Using Deuterated Probes

Deuterated compounds like this compound are valuable probes for studying the enzymes that drive metabolic pathways. Their utility lies in two key areas: assessing enzyme kinetics through the kinetic isotope effect (KIE) and determining substrate specificity.

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. scispace.com Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve breaking this bond can be slower. scispace.com By comparing the metabolic rate of this compound to its unlabeled version, researchers can determine if C-H bond cleavage is a rate-limiting step in a particular enzymatic reaction. This provides critical insight into the enzyme's catalytic mechanism. scispace.com

Furthermore, deuterated probes are instrumental in identifying which enzymes act on a specific substrate. plos.orgnih.gov When this compound is introduced into a cellular system or incubated with purified enzymes, any resulting deuterated metabolites can be identified using mass spectrometry. By identifying the enzymes responsible for these transformations, their substrate specificity can be confirmed. For example, this approach could be used to investigate the specificities of various hydroxysteroid dehydrogenases (HSDs) or cytochrome P450 enzymes that are known to be involved in steroid metabolism. frontiersin.orgviapath.co.uk

Table 3: Key Enzyme Families in Steroid Metabolism Investigated with Labeled Probes This table lists major enzyme classes involved in steroid biotransformation whose kinetics and specificity can be studied using probes like this compound.

Enzyme FamilyFunction in Steroid MetabolismPotential Investigation with this compound
Hydroxysteroid Dehydrogenases (HSDs)Interconvert hydroxyl and keto groups on the steroid nucleus (e.g., 11β-HSD, 20α/20β-HSD). nih.govfrontiersin.orgviapath.co.ukAssess reaction kinetics and specificity for metabolizing prednisolone-related compounds.
Cytochrome P450 (CYP) EnzymesCatalyze hydroxylation and other oxidative reactions (e.g., CYP3A4, CYP11B1). pharmgkb.orgfrontiersin.orgIdentify specific CYP isoforms responsible for the oxidative metabolism of the steroid.
Steroid Reductases (SRD5A)Catalyze the reduction of double bonds in the steroid A-ring. frontiersin.orgDetermine if the probe is a substrate and at what rate the reaction proceeds.
AcyltransferasesTransfer acyl groups, involved in creating steroid esters. rsc.orgProbe whether the compound undergoes conjugation reactions catalyzed by these enzymes.

Computational and Bioinformatic Tools for Metabolic Pathway Analysis in Deuterated Compound Research

Research involving deuterated compounds generates large and complex datasets, making computational and bioinformatic tools indispensable for analysis and interpretation. nih.govresearchgate.net These tools are used to process raw data, build predictive models, and gain a systems-level understanding of metabolic networks. alfa-chemistry.com

The analysis workflow typically begins with specialized software designed to process data from hydrogen-deuterium exchange mass spectrometry (HDX-MS) or similar isotope tracing experiments. researchgate.net These programs automate the identification of deuterated peptides and metabolites, calculate the degree of deuterium incorporation, and perform statistical tests to identify significant changes between different experimental conditions. nih.govresearchgate.net

Once the data is processed, it is often used as an input for Metabolic Flux Analysis (MFA). amazon.com MFA relies on computational models that represent the stoichiometry of metabolic networks. iitd.ac.increative-proteomics.com By feeding the isotope labeling patterns into these models, algorithms can iteratively solve for the most likely set of fluxes (reaction rates) that would produce the observed experimental data. nih.gov This integration of experimental data with computational modeling allows for the quantitative mapping of metabolic pathways. mdpi.com Additionally, methods like Density Functional Theory (DFT) can be used to perform molecular orbital calculations, providing a deeper, theoretical understanding of the isotope exchange mechanisms and reaction energetics. ingentaconnect.com

Table 4: Computational Tools in Deuterated Compound Research This table summarizes the types of bioinformatic and computational tools used to analyze data from studies involving compounds like this compound.

Tool CategoryFunctionExamples/Application
MS Data Processing SoftwareAutomates peptide/metabolite identification and quantifies isotope incorporation from raw MS data. nih.govresearchgate.netIdentifying and quantifying this compound and its metabolites in complex mixtures.
Metabolic Flux Analysis (MFA) SoftwareUses isotope labeling data to calculate intracellular reaction rates based on a stoichiometric model. iitd.ac.increative-proteomics.commdpi.comQuantifying the flux through glucocorticoid metabolic pathways.
Metabolic Modeling PlatformsSimulate metabolic behavior and predict the effects of perturbations (e.g., drug administration). alfa-chemistry.comPredicting how prednisolone administration alters the broader steroid metabolism network.
Quantum Mechanical (QM) MethodsCalculate molecular properties and reaction energetics to understand chemical mechanisms. ingentaconnect.comUsing Density Functional Theory (DFT) to model the kinetic isotope effect.

Preclinical and in Vitro/in Vivo Research Applications of Prednienic Acid D8 As a Tool

Utilization in Mechanistic Studies of Glucocorticoid Receptor Interactions

Prednienic Acid-d8 is a valuable tool for elucidating the complex interactions between glucocorticoids and the glucocorticoid receptor (GR). The GR is a ligand-dependent transcription factor that mediates the physiological effects of glucocorticoids. ub.edu Upon binding, the receptor undergoes conformational changes, translocates to the nucleus, and modulates gene expression. ub.eduuniprot.org

In the context of ligand binding assays, deuterated compounds like this compound can be used to study the affinity and kinetics of ligand-receptor interactions. giffordbioscience.com These assays are critical for understanding how different ligands bind to the receptor and initiate downstream signaling. giffordbioscience.comrevvity.com By using a labeled ligand, researchers can precisely measure binding parameters without interference from endogenous glucocorticoids. revvity.com

Furthermore, studying the interaction of deuterated analogs with GR mutants can provide insights into the specific amino acid residues involved in ligand binding and receptor activation. nih.gov This helps in building a comprehensive model of the GR's ligand-binding domain and its function. nih.govmdpi.com The ability of glucocorticoid receptors to interact with various proteins to modulate inflammatory responses makes understanding these initial binding events crucial. nih.gov

Table 1: Key Parameters in Ligand Binding Assays

ParameterDescriptionSignificance in GR Studies
Kd Dissociation constantIndicates the affinity of a ligand for the glucocorticoid receptor; lower values signify higher affinity. giffordbioscience.com
Ki Inhibition constantRepresents the potency of a compound to inhibit the binding of another ligand. giffordbioscience.com
Bmax Maximum binding capacityShows the total number of available glucocorticoid receptors in a given sample. giffordbioscience.com
IC50 Half maximal inhibitory concentrationMeasures the concentration of a ligand required to inhibit a specific biological response by 50%. giffordbioscience.com
EC50 Half maximal effective concentrationIndicates the concentration of a ligand that produces 50% of its maximum effect. giffordbioscience.com

Role as a Reference Standard in Biomarker Discovery and Validation Research

In the fields of biomarker discovery and validation, accuracy and reproducibility are paramount. sigmaaldrich.com Deuterated compounds, including this compound, serve as ideal internal standards in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comwisdomlib.org An internal standard is a substance added in a constant amount to samples, allowing for the correction of variations during the analytical process, such as extraction, injection, and ionization. cerilliant.comscioninstruments.com

The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest but a different mass. aptochem.com This allows it to co-elute with the analyte during chromatography while being distinguishable by the mass spectrometer, leading to more accurate and precise quantification. aptochem.com This is especially important in complex biological matrices like plasma or urine, where matrix effects can interfere with the analysis. clearsynth.comsimsonpharma.com

The use of high-quality reference materials is critical for ensuring the reliability of biomarker data, which can have significant implications for clinical diagnostics and research outcomes. sigmaaldrich.comfriendsofcancerresearch.org Stable isotope-labeled standards like this compound are integral to the validation of analytical methods to ensure they are robust and reliable. clearsynth.com

Application in Cell-Based Assays for Investigating Target Engagement and Cellular Processes (excluding direct drug effects)

Cell-based assays provide a more biologically relevant system to study cellular processes compared to biochemical assays. evotec.com In this context, this compound can be used to investigate target engagement, which is the process of a compound binding to its intended protein target within a cell. discoverx.comcatapult.org.uk Understanding target engagement is crucial as it confirms that a compound can penetrate the cell membrane and interact with its intracellular target. youtube.com

Various techniques are employed to measure target engagement in cells. catapult.org.uk For instance, methods like Bioluminescence Resonance Energy Transfer (BRET) can be adapted to use labeled ligands to monitor their binding to a target protein in real-time within living cells. catapult.org.ukpromega.com These assays are agnostic to the functional outcome of the binding, meaning they can detect the binding of agonists, antagonists, and other modulators without measuring a downstream effect. youtube.com This allows for a direct assessment of the physical interaction between the compound and its target.

The complexity of the cellular environment, with its numerous proteins and potential off-target interactions, makes labeled compounds invaluable for specifically tracking the intended interaction. evotec.comcatapult.org.uk These studies help in validating that the observed biological effects are indeed due to the engagement of the intended target.

Animal Model Studies for Investigative Purposes

Deuterated compounds like this compound are valuable tools in animal model studies for investigative purposes, such as pharmacokinetics (PK). symeres.comnih.gov PK studies examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. metsol.combiotechfarm.co.il

Using a deuterated analog allows researchers to trace the fate of the administered compound and its metabolites, distinguishing them from endogenous substances. simsonpharma.comsymeres.comacs.org This is particularly useful for understanding metabolic pathways and determining key PK parameters like clearance rates and half-life. symeres.com The substitution of hydrogen with deuterium (B1214612) can sometimes alter the metabolic profile of a drug, a phenomenon known as the "deuterium switch," which can lead to improved pharmacokinetic properties. nih.govnih.gov However, in the context of this compound as a research tool, its primary role is to act as a tracer for its non-deuterated counterpart.

These studies are essential for bridging the gap between in vitro findings and potential human applications, providing data on how a compound behaves in a whole-organism system. nih.govbiotechfarm.co.il

When designing animal studies with deuterated analogs, several factors must be considered to ensure the validity and reproducibility of the results. fda.goveuropa.eu

Choice of Animal Model: The animal model should be relevant to the research question. For metabolic studies, species with metabolic pathways similar to humans are often preferred. biotechfarm.co.il

Dosing and Administration Route: The dose and route of administration should be carefully selected and justified. fda.gov For pharmacokinetic studies, both intravenous and oral administration may be used to determine bioavailability. fda.gov

Sample Collection: The timing and type of biological samples collected (e.g., blood, urine, tissues) are critical for accurately determining pharmacokinetic parameters.

Analytical Method: A validated and sensitive analytical method, typically LC-MS/MS, is required to accurately quantify the deuterated compound and its metabolites. simsonpharma.com The method must be able to distinguish the labeled compound from its endogenous counterpart. aptochem.com

Isotope Effects: Researchers must be aware of potential kinetic isotope effects, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions at the site of deuteration. symeres.com This effect can be a subject of study itself or a factor to consider when interpreting data. nih.gov

Table 2: Key Pharmacokinetic Parameters Investigated Using Deuterated Analogs

ParameterDescription
Absorption The process by which a compound enters the bloodstream.
Distribution The reversible transfer of a compound from the bloodstream to various tissues of the body.
Metabolism The chemical conversion of the compound into other molecules (metabolites).
Excretion The removal of the compound and its metabolites from the body.
Half-life (t1/2) The time required for the concentration of the compound in the body to be reduced by half. symeres.com
Clearance (CL) The volume of plasma cleared of the compound per unit time. symeres.com
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

The use of animals in research is governed by strict ethical frameworks, often centered around the principles of the 3Rs: Replacement, Reduction, and Refinement. scielo.org.mxfda.gov

Replacement: Encourages the use of non-animal methods whenever possible. scielo.org.mx This includes in vitro assays and in silico computer modeling. mckinsey.com

Reduction: Aims to minimize the number of animals used to obtain scientifically valid data. scielo.org.mx This can be achieved through careful experimental design and statistical analysis.

Refinement: Focuses on minimizing any pain, suffering, or distress experienced by the animals. scielo.org.mx This includes using appropriate anesthesia and analgesia and providing proper housing and care. fda.gov

Future Perspectives and Emerging Research Avenues for Prednienic Acid D8

Exploration of Novel Research Applications for Deuterated Steroid Analogs

Deuterated steroid analogs, such as Prednienic Acid-d8, are invaluable in a variety of research applications due to the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, can alter the rate of metabolic reactions without changing the fundamental chemical properties of the molecule. ontosight.aigoogle.com This characteristic opens up new frontiers in several research domains.

One of the primary applications of deuterated compounds is in pharmacokinetic and pharmacodynamic studies . ontosight.aithalesnano.com By comparing the metabolic fate of deuterated and non-deuterated versions of a drug, researchers can gain a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net This is crucial for the development of new pharmaceuticals with improved efficacy and safety. ontosight.airesearchgate.net For instance, deuteration can lead to enhanced metabolic stability and reduced toxicity. datahorizzonresearch.com

Mass spectrometry is another area where deuterated steroids serve as essential internal standards. thalesnano.com The mass difference between hydrogen and deuterium allows for precise quantification of endogenous compounds versus their deuterated counterparts, aiding in the elucidation of metabolic pathways. ontosight.ai This technique has been instrumental in advancing our understanding of steroid hormone function and regulation. arkat-usa.org

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy utilizes deuterated compounds to simplify complex spectra, which aids in the determination of molecular structures. ontosight.aithalesnano.com In the context of this compound, this could facilitate detailed structural analysis and interaction studies with biological macromolecules.

Recent research has also highlighted the potential of deuterated compounds in Deuterium Metabolic Imaging (DMI) . This non-invasive technique allows for the in vivo visualization of metabolic pathways, offering insights into both normal physiology and disease states. nih.gov The use of deuterated tracers like [6,6′-2H2]glucose has shown promise in detecting and quantifying metabolic processes such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov

The table below summarizes key research applications for deuterated steroid analogs:

Research ApplicationDescriptionKey Advantages of Deuteration
Pharmacokinetic/Pharmacodynamic Studies Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs. ontosight.aithalesnano.comresearchgate.netImproved metabolic stability, enhanced analytical sensitivity, and potentially reduced toxicity. datahorizzonresearch.com
Mass Spectrometry Used as internal standards for the accurate quantification of endogenous molecules. thalesnano.comarkat-usa.orgAllows for clear differentiation between the analyte and the standard, improving measurement accuracy. ontosight.ai
NMR Spectroscopy Simplifies spectra to aid in the determination of molecular structures. ontosight.aithalesnano.comReduces the number of signals, facilitating structural elucidation. ontosight.ai
Deuterium Metabolic Imaging (DMI) Non-invasive in vivo imaging of metabolic pathways. nih.govEnables real-time visualization of metabolic fluxes in living organisms. nih.gov
Metabolic Fate Studies Tracing the metabolic pathways of biologically active compounds. researchgate.netProvides a clear marker to follow the transformation of the compound within a biological system. researchgate.net

Integration into Multi-Omics and Systems Biology Research Paradigms

The advent of "omics" technologies—genomics, proteomics, metabolomics, and lipidomics—has revolutionized biomedical research by providing a holistic view of biological systems. The integration of deuterated compounds like this compound into these multi-omics approaches offers a powerful strategy for unraveling the complex interplay of molecules in health and disease. nih.gov

In metabolomics , deuterium labeling is a cornerstone for quantitative studies. researchgate.net The use of deuterium oxide (D2O) labeling, for example, allows for the determination of metabolic flux and turnover rates of various biomolecules, including nucleotides, proteins, lipids, and carbohydrates. researchgate.net This approach is cost-effective and can be implemented in a wide range of biological systems. researchgate.net By introducing this compound into a system, researchers can trace its metabolic fate and its impact on the broader metabolome.

Quantitative proteomics also benefits from deuterium labeling. Novel deuterated alkylating agents can be used for the relative and absolute quantification of proteins, providing insights into cellular processes and disease mechanisms. Similarly, in quantitative lipidomics , mass spectrometry combined with deuterium labeling helps in monitoring changes in lipid profiles between normal and disease states, which is crucial for understanding diseases associated with lipid metabolism.

Systems biology aims to understand the emergent properties of complex biological systems. By integrating data from various omics platforms, researchers can build comprehensive models of cellular networks. Deuterated compounds like this compound can serve as probes to perturb these networks and observe the systemic response. This can help in identifying key nodes and pathways involved in the action of steroids and in discovering new therapeutic targets.

The application of deuterated compounds in multi-omics research is summarized in the following table:

Omics FieldApplication of Deuterated CompoundsResearch Insights
Metabolomics Metabolic flux analysis, turnover rate determination, and relative quantification of metabolites. researchgate.netUnderstanding of metabolic pathways and their dysregulation in disease.
Proteomics Quantitative analysis of protein expression and post-translational modifications. Identification of protein biomarkers and drug targets.
Lipidomics Monitoring quantitative changes in lipid profiles. Elucidation of the role of lipids in health and disease.
Toxicogenomics Assessing the toxic effects of compounds on gene expression. Breakthroughs in specific toxicity, experimental pathology, and risk assessment.

Advancements in Deuterium Labeling Technologies and Their Impact on Biomedical Research

The utility of deuterated compounds is intrinsically linked to the technologies available for their synthesis. Recent years have seen significant advancements in deuterium labeling methodologies, making the synthesis of specifically labeled compounds more efficient and accessible. researchgate.net

Traditional methods for deuteration often involved harsh reaction conditions or the use of expensive reagents. thalesnano.com However, new techniques are emerging that offer greater selectivity and milder conditions. These include:

Hydrogen Isotope Exchange (HIE) Reactions: These reactions allow for the direct replacement of hydrogen with deuterium in a molecule. researchgate.net Recent developments have focused on using catalysts to achieve high selectivity. researchgate.net

Reductive Deuteration: This involves the use of a deuterium source to reduce a functional group, thereby incorporating deuterium into the molecule. researchgate.net

Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom. researchgate.net

Furthermore, biological deuteration , or biodeuteration, offers an alternative approach. ansto.gov.au This technique utilizes microorganisms grown in a deuterium-rich medium to produce deuterated biomolecules. ansto.gov.au This is particularly useful for producing complex molecules like proteins and other biopolymers. ansto.gov.au

The development of more cost-effective and efficient synthesis routes for deuterated compounds is a key focus for manufacturers. datahorizzonresearch.comsimsonpharma.com These advancements are expected to expand the portfolio of available deuterated compounds and cater to the diverse needs of researchers. datahorizzonresearch.com For instance, an ultrasound-assisted microcontinuous process has been developed for the selective deuteration of steroid hormones, enabling rapid and sustainable gram-scale synthesis. scilit.com

These technological advancements are poised to have a significant impact on biomedical research by:

Increasing the availability of a wider range of specifically deuterated compounds.

Reducing the cost of deuterated standards and tracers, making them more accessible for routine use.

Enabling more complex studies that require precisely labeled molecules.

The table below highlights some of the key advancements in deuterium labeling technologies:

TechnologyDescriptionImpact on Research
Catalytic Hydrogen Isotope Exchange Uses catalysts for the selective replacement of hydrogen with deuterium. researchgate.netAllows for the precise labeling of specific positions in a molecule.
Biodeuteration Employs microorganisms to synthesize deuterated biomolecules. ansto.gov.auEnables the production of complex deuterated natural products.
Ultrasound-Assisted Microcontinuous Process A rapid and sustainable method for deuteration. scilit.comFacilitates large-scale and cost-effective synthesis of deuterated compounds. scilit.com
Chemoenzymatic Methods Combines chemical and enzymatic steps for deuteration. rsc.orgOffers high enantioselectivity in the synthesis of chiral deuterated compounds. rsc.org

Q & A

Basic: What analytical methods are recommended for characterizing the isotopic purity and stability of Prednienic Acid-d8 in experimental settings?

To confirm isotopic purity, researchers should employ liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) . LC-MS provides precise quantification of deuterium incorporation, while NMR resolves positional labeling accuracy . Stability assessments require controlled stress tests (e.g., exposure to light, heat, or varying pH) followed by LC-MS analysis to track deuterium loss or structural degradation . For reproducibility, document chromatographic conditions (column type, mobile phase) and MS parameters (ionization mode, resolution) in line with NIH preclinical reporting guidelines .

Basic: How should researchers design controls to validate the specificity of this compound in metabolic tracing studies?

Controls must include:

  • Unlabeled Prednienic Acid to distinguish endogenous vs. deuterated signals.
  • Solvent/vehicle controls to rule out matrix effects.
  • Isotopic interference checks (e.g., using alternative deuterated standards like Arachidonic Acid-d8 ) to confirm assay specificity.
    Data should be normalized to internal standards (e.g., deuterated analogs of metabolites of interest) and validated via spike-and-recovery experiments . Statistical tools like ANOVA or linear regression are critical for quantifying signal-to-noise ratios .

Advanced: How can researchers resolve contradictions between in vitro and in vivo metabolic flux data involving this compound?

Contradictions often arise from differences in cellular uptake, enzyme kinetics, or compartmentalization. To address this:

Cross-validate models : Compare results across cell lines, organoids, and animal models, noting species-specific enzyme expression .

Quantify intracellular concentrations using LC-MS to identify bioavailability limitations .

Apply kinetic modeling (e.g., Michaelis-Menten or compartmental models) to reconcile in vitro enzyme activity with in vivo turnover rates .
Document methodological discrepancies (e.g., incubation times, serum proteins) as per Cochrane systematic review standards .

Advanced: What strategies optimize the use of this compound in tracing glucocorticoid receptor (GR) signaling pathways?

Key approaches include:

  • Time-course experiments to capture dynamic metabolite profiles (e.g., phosphorylated GR intermediates).
  • Co-administration with inhibitors (e.g., RU486) to isolate this compound-specific pathways .
  • Multi-omics integration : Pair metabolomics data with transcriptomic/proteomic datasets to map GR activation cascades .
    For statistical rigor, use false discovery rate (FDR) correction and pathway enrichment tools (e.g., MetaboAnalyst) to reduce type I errors .

Advanced: How can isotopic dilution effects be minimized when using this compound in high-sensitivity assays?

Isotopic dilution occurs when endogenous unlabeled compounds compete with deuterated analogs. Mitigation strategies:

  • Dose optimization : Perform preliminary kinetic studies to determine the minimum effective concentration of this compound required for detection .
  • Sample quenching : Rapidly freeze tissues post-harvest to halt enzymatic activity and preserve isotopic ratios .
  • Data correction : Apply mathematical models (e.g., isotope dilution equations) to adjust for background signals .

Basic: What are the best practices for reporting this compound experimental data to ensure reproducibility?

Follow NIH preclinical guidelines :

  • Disclose synthesis protocols, including deuterium source and purification steps.
  • Provide raw chromatograms, mass spectra, and NMR peaks as supplementary data.
  • Detail statistical methods (e.g., p-value thresholds, software versions) and negative controls .
    Use structured formats like Materials and Methods sections in Reviews in Analytical Chemistry to enhance clarity.

Advanced: What mechanistic insights can be gained by combining this compound with CRISPR-Cas9 knockout models in steroidogenesis studies?

This integration allows:

  • Pathway validation : Knockout enzymes (e.g., CYP11B1) to test this compound’s role in cortisol synthesis .
  • Metabolite profiling : Compare wild-type vs. knockout models to identify enzyme-specific metabolites via untargeted metabolomics .
  • Dynamic flux analysis : Use kinetic parameters to model pathway bottlenecks .
    Ensure CRISPR specificity by including off-target effect controls and validating sgRNA efficiency .

Table 1. Key Parameters for this compound Experimental Design

ParameterRecommendationEvidence Source
Isotopic Purity≥98% (confirmed by LC-MS/NMR)
Storage Conditions+5°C, inert atmosphere
Detection Limit (LC-MS)0.1 ng/mL (with optimized ionization)
Statistical AnalysisANOVA + FDR correction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.